4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, sulfonyl, and heterocyclic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of 2-thiophen-2-yl-1,3-oxazol-5-amine: This intermediate can be synthesized through a cyclization reaction involving thiophene-2-carboxylic acid and an appropriate amine.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the 2-thiophen-2-yl-1,3-oxazol-5-amine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound’s aromatic and heterocyclic components make it a candidate for use in organic electronic materials.
Biological Studies: It can be used as a probe to study biological pathways involving sulfonyl and thiophene groups.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as an electrophilic center, while the thiophene and oxazole rings could participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine: shares similarities with other sulfonyl-containing compounds such as benzenesulfonamide and sulfonylureas.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives.
Oxazole Derivatives: Compounds like 2-aminoxazole and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-12(2)11-18-16-17(19-15(22-16)14-9-6-10-23-14)24(20,21)13-7-4-3-5-8-13/h3-10,12,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXORTYPNKKIAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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